molecular formula C5H10ClNO2 B12923854 2-Chloroethyl dimethylcarbamate CAS No. 20485-86-3

2-Chloroethyl dimethylcarbamate

Cat. No.: B12923854
CAS No.: 20485-86-3
M. Wt: 151.59 g/mol
InChI Key: AUCIQBSDQJMTDZ-UHFFFAOYSA-N
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Description

2-Chloroethyl dimethylcarbamate is an organic compound with the molecular formula C5H10ClNO2. It is a carbamate ester derived from dimethylcarbamic acid and 2-chloroethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl dimethylcarbamate can be synthesized through the reaction of dimethylcarbamic acid chloride with 2-chloroethanol. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

ClCOOCH3+ClCH2CH2OHClCH2CH2OCOOCH3+HCl\text{ClCOOCH}_3 + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{ClCH}_2\text{CH}_2\text{OCOOCH}_3 + \text{HCl} ClCOOCH3​+ClCH2​CH2​OH→ClCH2​CH2​OCOOCH3​+HCl

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene-free methods to ensure safety and environmental sustainability. One such method includes the reaction of dimethyl carbonate with 2-chloroethanol in the presence of a catalyst such as iron-chrome (Fe2O3/Cr2O3) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl dimethylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form dimethylcarbamic acid and 2-chloroethanol.

    Oxidation: It can be oxidized to form corresponding carbamate esters.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Catalysts: Pyridine, triethylamine, iron-chrome catalysts

    Conditions: Elevated temperatures, acidic or basic environments

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Hydrolysis Products: Dimethylcarbamic acid and 2-chloroethanol

    Oxidation Products: Corresponding carbamate esters

Scientific Research Applications

2-Chloroethyl dimethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloroethyl dimethylcarbamate involves the inhibition of enzymes by carbamoylation. The compound reacts with the active site of the enzyme, forming a covalent bond and thereby inhibiting its activity. This mechanism is similar to that of other carbamate esters, which are known to inhibit cholinesterase enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl methylcarbamate
  • 2-Chloroethyl ethylcarbamate
  • 2-Chloroethyl phenylcarbamate

Uniqueness

2-Chloroethyl dimethylcarbamate is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions. Its dimethylcarbamate moiety provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields .

Properties

CAS No.

20485-86-3

Molecular Formula

C5H10ClNO2

Molecular Weight

151.59 g/mol

IUPAC Name

2-chloroethyl N,N-dimethylcarbamate

InChI

InChI=1S/C5H10ClNO2/c1-7(2)5(8)9-4-3-6/h3-4H2,1-2H3

InChI Key

AUCIQBSDQJMTDZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCCCl

Origin of Product

United States

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